2,4-Dichlorobenzyl bromide

Übersicht

Beschreibung

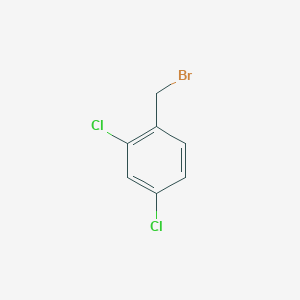

2,4-Dichlorobenzyl bromide is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzyl bromide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzyl bromide can be synthesized through the bromination of 2,4-dichlorotoluene. This process typically involves the use of bromine or a bromine source such as hydrobromic acid (HBr) in the presence of a radical initiator or under photochemical conditions. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) or in a continuous flow reactor to ensure efficient bromination .

Industrial Production Methods: In industrial settings, the preparation of this compound is often optimized for high yield and purity. Continuous photochemical benzylic bromination using in situ generated bromine has been reported to achieve high throughput and mass efficiency. This method involves the use of a bromine generator in a microstructured photochemical reactor, allowing for complete conversion in short residence times .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichlorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH2). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: The compound can be oxidized to form 2,4-dichlorobenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

2,4-Dichlorobenzyl alcohol: Formed by the reduction of this compound.

2,4-Dichlorobenzaldehyde: Formed by the oxidation of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,4-Dichlorobenzyl bromide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in several chemical reactions essential for drug development.

- Antibacterial and Antifungal Agents : The compound is crucial in synthesizing antibacterial and antifungal agents, including 2,4-dichlorobenzyl alcohol, which exhibits significant antimicrobial properties. This alcohol has been documented for its efficacy against various pathogens and is used in medicinal formulations .

- Case Study : A randomized controlled study compared the efficacy of lozenges containing 2,4-dichlorobenzyl alcohol against saline gargles for treating post-operative sore throat. The study found no statistically significant difference among treatment groups, indicating that while the compound is effective, its comparative efficacy requires further exploration .

Agrochemical Production

In agrochemistry, this compound plays a vital role in formulating pesticides and herbicides. Its ability to target specific pests while minimizing effects on non-target organisms makes it valuable in sustainable agriculture.

- Pesticide Development : The compound contributes to developing selective herbicides that enhance crop protection without harming beneficial insects .

Material Science

The compound is also significant in material science, particularly in creating specialty polymers and resins. Its properties enhance the thermal stability and chemical resistance of materials used in industrial applications.

- Polymer Synthesis : Researchers utilize this compound to produce polymers that can withstand harsh environmental conditions, making them suitable for various industrial applications .

Laboratory Research

In laboratory settings, this compound is employed in organic synthesis and reaction studies. It serves as a reagent that allows chemists to explore new chemical reactions and pathways.

- Analytical Chemistry : The compound aids in various analytical techniques for detecting and quantifying other substances within complex mixtures .

Wirkmechanismus

The mechanism of action of 2,4-dichlorobenzyl bromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in the synthesis of various derivatives and intermediates in organic chemistry.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichlorobenzyl bromide: Similar in structure but with chlorine atoms at the 2 and 6 positions.

3,4-Dichlorobenzyl bromide: Chlorine atoms are at the 3 and 4 positions.

Benzyl bromide: The parent compound without any chlorine substitutions.

Uniqueness: 2,4-Dichlorobenzyl bromide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. The presence of electron-withdrawing chlorine atoms can make the benzyl carbon more susceptible to nucleophilic attack, enhancing its utility in organic synthesis.

Biologische Aktivität

2,4-Dichlorobenzyl bromide (DCBB) is a compound that has garnered attention for its biological activity, particularly in the fields of antimicrobial and cytotoxic research. This article delves into the synthesis, biological potency, and various applications of DCBB, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound is an aromatic halide characterized by the presence of two chlorine atoms at the 2 and 4 positions of a benzyl ring. Its synthesis typically involves the bromination of 2,4-dichlorotoluene or related compounds. The compound can serve as a precursor in the synthesis of various derivatives with enhanced biological properties.

Overview

DCBB has demonstrated significant antimicrobial properties against a variety of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Empirical Data

A study investigating the antimicrobial activity of synthesized triazolium derivatives, which included DCBB as a starting material, reported that compounds derived from DCBB exhibited strong antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.05 to 8.38 μM , indicating potent activity compared to standard antibiotics like chloramphenicol and fluconazole .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | 1.05 - 8.38 | Antibacterial/Fungal |

| This compound | Varies | Antibacterial |

Case Studies

- Antibacterial Efficacy : In a comparative study, DCBB derivatives were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that these derivatives exhibited significant antibacterial activity with varying degrees of effectiveness depending on the structure .

- Fungal Inhibition : Another study highlighted the antifungal properties of DCBB derivatives against Aspergillus fumigatus and Candida albicans, showing promising results that support its potential use in treating fungal infections .

Cytotoxic Activity

In addition to its antimicrobial properties, DCBB has also been evaluated for cytotoxic effects against cancer cell lines.

Research Findings

Research involving metal complexes derived from DCBB indicated that these compounds displayed lower viability in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) compared to standard treatments like cisplatin. This suggests that modifications of DCBB can enhance its cytotoxic potential against malignant cells .

The biological activity of DCBB can be attributed to several mechanisms:

- Membrane Disruption : Similar to other halogenated compounds, DCBB may disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : Compounds derived from DCBB have been shown to inhibit specific enzymes critical for microbial survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLQSFFFIREZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450963 | |

| Record name | 2,4-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-99-6 | |

| Record name | 2,4-Dichlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,4-dichlorobenzyl bromide in the synthesis of lonidamine?

A: this compound serves as a crucial intermediate in the synthesis of lonidamine. The research paper describes a synthetic route where this compound is reacted with 1H-indazole-3-carboxylic acid to yield lonidamine. [] This reaction likely involves a nucleophilic substitution, where the carboxylic acid group of 1H-indazole-3-carboxylic acid attacks the benzylic carbon of this compound, leading to the formation of an ester bond and the final lonidamine molecule.

Q2: How is this compound prepared in the context of this synthesis?

A: The research outlines the synthesis of this compound from readily available starting materials. 2,4-Dichlorotoluene undergoes a radical bromination reaction using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator. [] This reaction selectively brominates the benzylic position of 2,4-dichlorotoluene, yielding the desired this compound for subsequent use in lonidamine synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.